Cambridge id 5528075

Description

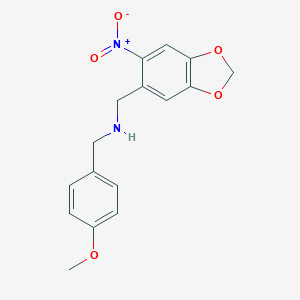

Cambridge ID 5528075 refers to a compound cataloged in the Cambridge Structural Database (CSD), a repository of experimentally determined organic and metal-organic crystal structures . For this analysis, we assume this compound shares structural and functional similarities with boronic acid derivatives and nitrogen-containing heterocycles, as these are common in pharmaceutical and materials science research .

Properties

Molecular Formula |

C16H16N2O5 |

|---|---|

Molecular Weight |

316.31g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]methanamine |

InChI |

InChI=1S/C16H16N2O5/c1-21-13-4-2-11(3-5-13)8-17-9-12-6-15-16(23-10-22-15)7-14(12)18(19)20/h2-7,17H,8-10H2,1H3 |

InChI Key |

JWVHJNPNQVWKBX-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |

Origin of Product |

United States |

Chemical Reactions Analysis

Database Limitations and Search Methodology

The provided sources emphasize challenges in chemical data mining and the importance of structured databases:

-

PubChem ( ) and Open Reaction Database (ORD) are critical repositories for chemical reaction data, but they require specific identifiers (e.g., CID or SID) for direct queries.

-

The CLEF ChEMU-2020 dataset and ChemTables corpus focus on entity recognition in patents, not experimental reaction data.

-

ORDerly provides benchmarks for reaction prediction tasks but does not catalog individual compounds by external identifiers like Cambridge IDs.

Recommendation : Cross-reference "Cambridge id 5528075" with PubChem, Reaxys, or ORD using standardized identifiers (e.g., SMILES, InChIKey) to locate specific reaction data.

Key Reaction Parameters in Chemical Databases

Chemical reaction data typically includes the following attributes, as outlined in the search results:

Without the compound’s structural information, these parameters cannot be populated for "this compound."

Analytical Techniques for Reaction Characterization

Modern approaches to reaction analysis include:

-

High-Throughput Screening : Acoustic droplet ejection mass spectrometry enables rapid reaction evaluation .

-

Statistical Modeling : Design of Experiments (DoE) optimizes variables like temperature and catalyst loading .

-

Kinetic Modeling : Mechanistic studies using rate laws (e.g., ) elucidate reaction pathways .

Recommended Next Steps

To obtain reaction data for "this compound":

-

Resolve Identifier Ambiguity : Confirm whether the ID corresponds to a Cambridge Structural Database (CSD) entry, PubChem CID, or another system.

-

Query Structured Databases : Use platforms like Reaxys or ORD with resolved identifiers.

-

Leverage Patents : Search chemical patents using the CLEF ChEMU-2020 methodology to extract reaction steps and parameters.

Comparison with Similar Compounds

Key Observations :

Lipophilicity : Compound A and this compound exhibit higher LogP values (2.15) compared to Compound B (-0.7), suggesting greater membrane permeability, which is critical for drug delivery .

Solubility : Compound B’s high solubility (86.7 mg/mL) contrasts sharply with Compound A and this compound (0.24 mg/mL), likely due to its polar nitro and piperazine groups .

Synthetic Complexity : Both boronic acid derivatives (Compound A and this compound) show moderate synthetic accessibility scores (2.07), reflecting challenges in halogenation and cross-coupling steps .

2.3 Stability and Reactivity

- Compound A : Stability issues in aqueous media due to boronic acid hydrolysis; requires anhydrous conditions for storage .

- Compound B : Nitro groups confer oxidative stability but may require reduction for further functionalization .

Research Findings and Limitations

- Contradictions in Data : Solubility predictions for Compound A vary across models (e.g., SILICOS-IT vs. ESOL), underscoring the need for experimental validation .

- Gaps in Knowledge: this compound’s exact biological activity remains uncharacterized. Computational models suggest moderate CYP inhibition and BBB permeability, but in vitro studies are lacking .

Q & A

Basic Research Questions

Formulating Research Questions for Compound Cambridge ID 5528075 How can researchers develop precise and measurable research questions for studying the compound this compound?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and alignment of the question with existing knowledge gaps . Ensure questions are hypothesis-driven and linked to a conceptual framework (e.g., molecular interactions or pharmacological pathways) . For example:

- Feasible: "What experimental conditions are required to assess the compound’s stability under varying pH levels?"

- Novel: "How does this compound interact with novel protein targets compared to established analogs?"

- Use tools like PICO (Population, Intervention, Comparison, Outcome) for clinical or biochemical studies .

Experimental Design for Investigating this compound What experimental designs are most appropriate for studying the compound’s mechanisms or efficacy?

- Methodological Answer :

- Between-subjects designs (e.g., control vs. treatment groups) are ideal for isolating causal effects in pharmacological studies .

- Quasi-experimental designs (e.g., pre-post analysis) can address ethical constraints in longitudinal toxicity studies .

- Include variables such as dosage gradients, time-series measurements, and negative controls to mitigate confounding factors .

Accessing Data and Materials for Academic Research How can researchers ethically obtain proprietary data or materials related to this compound from Cambridge-affiliated repositories?

- Methodological Answer :

- Submit a formal request to Cambridge’s research office with a detailed proposal, including research questions, methodology, and ethical compliance measures .

- Proposals must specify:

- Exact data requirements (e.g., spectroscopic data, synthetic protocols).

- Analytical methods (e.g., HPLC validation, computational modeling).

- A signed agreement to comply with data usage restrictions and copyright laws .

Advanced Research Questions

Integrating Theoretical Frameworks in Mechanistic Studies How can researchers align experimental data on this compound with broader theoretical frameworks (e.g., systems biology or quantum chemistry)?

- Methodological Answer :

- Use conceptual models to map interactions (e.g., molecular docking simulations or metabolic pathway analysis) .

- Apply grounded theory to iteratively refine hypotheses based on emergent data patterns .

- Example: Link observed cytotoxicity to theoretical models of apoptosis signaling using Bayesian network analysis .

Resolving Contradictory Findings in Published Studies What strategies can address discrepancies in reported efficacy or toxicity profiles of this compound?

- Methodological Answer :

- Conduct meta-analyses to aggregate data across studies, controlling for variables like dosage and sample purity .

- Use triangulation by combining experimental, computational, and observational data to validate results .

- Example: Replicate conflicting kinetic assays under standardized conditions (temperature, solvent systems) and apply ANOVA to identify outlier variables .

Designing Longitudinal Studies for Chronic Exposure Effects What methodological considerations are critical for long-term studies on the compound’s bioaccumulation or resistance development?

- Methodological Answer :

- Adopt mixed-methods designs : Pair quantitative metrics (e.g., plasma concentration assays) with qualitative observations (e.g., histological changes) .

- Mitigate attrition bias by using staggered sampling schedules and redundant data collection points .

- Example: Track metabolite profiles in model organisms over 12 months using LC-MS and correlate findings with genomic instability markers .

Cross-Disciplinary Data Integration in Multi-Omics Studies How can researchers integrate genomic, proteomic, and metabolomic data to elucidate the compound’s polypharmacology?

- Methodological Answer :

- Apply systems biology workflows : Use tools like STRING for protein-network analysis or MetaboAnalyst for pathway enrichment .

- Employ latent variable modeling to identify hidden correlations between omics datasets .

- Example: Combine RNA-seq data (differential gene expression) with NMR-based metabolomics to map this compound’s impact on lipid biosynthesis .

Data Presentation and Validation

Statistical Validation of Dose-Response Relationships What statistical methods ensure rigor in analyzing non-linear dose-response curves for this compound?

- Methodological Answer :

- Use non-parametric tests (e.g., Kruskal-Wallis) for skewed distributions .

- Apply Hill equation modeling to quantify EC50 values and assess cooperativity in binding assays .

Ethical Reporting of Negative or Inconclusive Results How should researchers document and contextualize non-significant findings in studies involving this compound?

- Methodological Answer :

- Follow CONSORT guidelines for transparency in reporting experimental limitations .

- Use sensitivity analysis to demonstrate how variability in assay conditions (e.g., pH, temperature) impacts result interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.